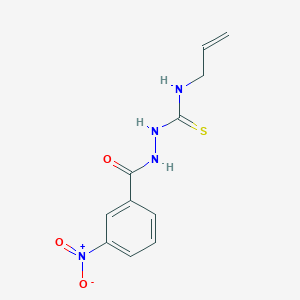

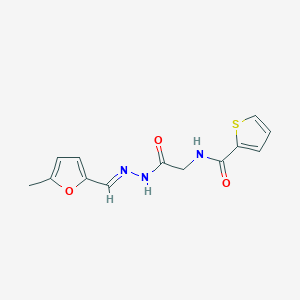

N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Characterization

- N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide has been used in the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones, which are part of the 'privileged' 1,4-benzodiazepine structure (Hemming & Loukou, 2004).

- The compound's spectral structure elucidation has been done, showing hydrogen atom involvement in H-bond formation with oxygen of nitro group (Abou‐Melha, 2021).

Material Science and Organogels

- N-(3,4,5-cetyloxybenzoyl)-N′-(4′-nitrobenzoyl) hydrazine, a related compound, has shown stable columnar phase and strong gelation ability in several apolar organic solvents, useful in material science (Bai et al., 2007).

Medicinal Chemistry and Anticancer Activity

- Studies have shown the potential of N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide derivatives in chemotherapy, particularly in the synthesis of dioxomolybdenum(VI) complexes exhibiting antitumor properties (Hussein et al., 2015).

- Its related compounds have been explored for anticancer activities, demonstrating strong antioxidant and antitumor activities in isolated compounds (K. Abou‐Melha, 2021).

Chemical Synthesis and Catalysis

- N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide derivatives have been utilized in the synthesis of novel benzoxazine monomers for producing thermosets with excellent thermomechanical properties (Agag & Takeichi, 2003).

- These compounds have also been used in catalysis, particularly in the dehydrative condensation of N-(2-pyridyl)benzimidazole and allyl alcohol (Araki, Kuwata & Ikariya, 2008).

Antioxidant and Antimicrobial Properties

- Derivatives have been synthesized and shown to exhibit antioxidant and urease inhibition activities (Khan et al., 2010).

- Another study demonstrated the synthesis and tuberculostatic activity of 2-(4-nitrobenzoyl)hydrazinecarbodithioic acid derivatives (Gobis et al., 2012).

Bioactivity and Structural Studies

- The compound and its derivatives have been subject to structural studies and evaluated for various bioactivities, including antimicrobial, antifungal, and anticancer activities (Gulea et al., 2021).

- Its nickel(II) complex has been studied for structural and spectral parameters, demonstrating interesting properties for potential application in medicinal chemistry (Genc et al., 2015).

properties

IUPAC Name |

1-[(3-nitrobenzoyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-2-6-12-11(19)14-13-10(16)8-4-3-5-9(7-8)15(17)18/h2-5,7H,1,6H2,(H,13,16)(H2,12,14,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUQLMAHVIIWID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2354505.png)

![(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2354506.png)

![2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2354508.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2354510.png)

![ethyl 2-(2-(phenylamino)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354520.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-methyl-2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-1-yl)acetamide](/img/structure/B2354524.png)

![5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2354525.png)